molecular formula C4H4ClF3O2 B15289475 Methyl 2-chloro-3,3,3-trifluoropropanoate CAS No. 382-92-3

Methyl 2-chloro-3,3,3-trifluoropropanoate

Cat. No.: B15289475
CAS No.: 382-92-3
M. Wt: 176.52 g/mol
InChI Key: VVYPKMRQTPLBKO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H4ClF3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of chlorine and trifluoromethyl groups in its structure makes it a valuable intermediate in the synthesis of various fluorinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropropanoate with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is typically obtained through continuous distillation and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The major products are 2-chloro-3,3,3-trifluoropropanoic acid and methanol.

    Reduction: The major product is 2-chloro-3,3,3-trifluoropropanol.

Scientific Research Applications

Methyl 2-chloro-3,3,3-trifluoropropanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of fluorinated compounds and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the development of drugs with fluorinated moieties.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,3,3-trifluoropropanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is the primary site of attack, leading to the formation of various substituted products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoropropanoate: Similar structure but lacks the chlorine atom.

    Ethyl 2-chloro-3,3,3-trifluoropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-Chloro-3,3,3-trifluoropropanoic acid: The acid form of the compound.

Uniqueness

Methyl 2-chloro-3,3,3-trifluoropropanoate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals.

Properties

CAS No.

382-92-3

Molecular Formula

C4H4ClF3O2

Molecular Weight

176.52 g/mol

IUPAC Name

methyl 2-chloro-3,3,3-trifluoropropanoate

InChI

InChI=1S/C4H4ClF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3

InChI Key

VVYPKMRQTPLBKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)Cl

Origin of Product

United States

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